![molecular formula C10H7N5 B3011928 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- CAS No. 58259-75-9](/img/structure/B3011928.png)
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- is a versatile chemical compound with intriguing properties that enable its application in diverse fields ranging from materials science to medicinal chemistry. This compound is known for its complex structure and potential for various chemical reactions, making it a valuable subject of study in scientific research.
Méthodes De Préparation
The synthesis of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves several steps. One common method includes the reaction of cyanide compounds with amines under controlled conditions. For instance, the preparation can involve the addition of sodium cyanide, water, and concentrated ammonia solution in a reaction vessel. The mixture is stirred at room temperature until the sodium cyanide is completely dissolved. Then, ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are added. The reaction mixture is stirred while methyl isopropyl ketone is added dropwise, ensuring the temperature does not exceed 30°C. After the addition is complete, the mixture is stirred for 4-6 hours at room temperature. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the desired product .
Analyse Des Réactions Chimiques
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines or other reduced forms of the compound .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties, including its role in drug discovery and development. Industrially, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can undergo photoinduced hydrogen-atom transfer, leading to the formation of tautomers and other photoproducts. This process is initiated by UV excitation, resulting in the transfer of a hydrogen atom from an amino group to a nitrile fragment. The generated tautomers and photoproducts can further participate in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- can be compared with similar compounds such as 2-Amino-3-[(E)-(3-pyridinylmethylene)amino]-2-butenedinitrile and 2-Butenedinitrile, 2-amino-3-[[(4-methylphenyl)methylene]amino]-. These compounds share structural similarities but differ in their specific substituents and chemical properties. The unique combination of the pyridinylmethylene group in 2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]- contributes to its distinct reactivity and applications .
Propriétés
IUPAC Name |
(Z)-2-amino-3-(pyridin-2-ylmethylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-9(13)10(6-12)15-7-8-3-1-2-4-14-8/h1-4,7H,13H2/b10-9-,15-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZOBOUYKNUEK-GEZCQDGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)
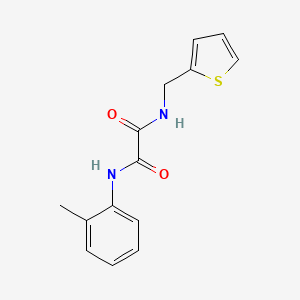
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
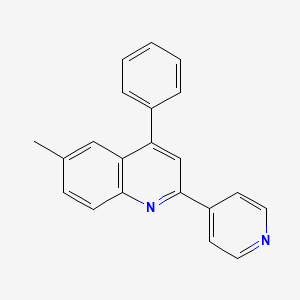
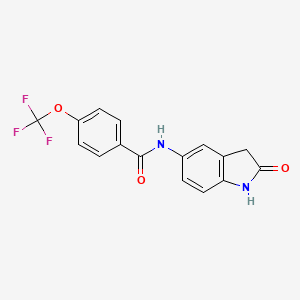
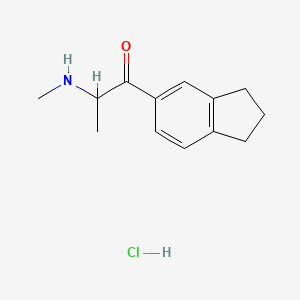
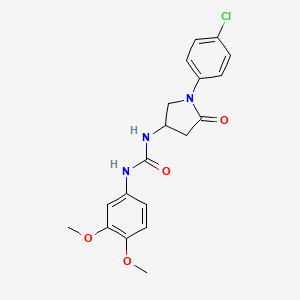
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)
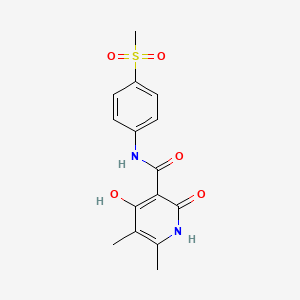
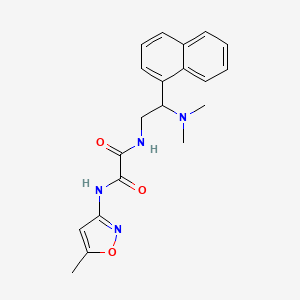
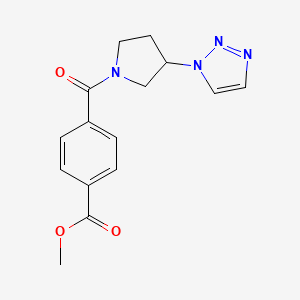
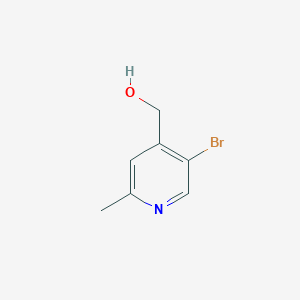
![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
